molecular formula C12H9BrN2O3 B8726438 10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Cat. No. B8726438
M. Wt: 309.11 g/mol
InChI Key: UYYOPONMZSOLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H9BrN2O3 and its molecular weight is 309.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

10-bromo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxylic acid

InChI

InChI=1S/C12H9BrN2O3/c13-7-1-2-10-8(5-7)11-14-9(12(16)17)6-15(11)3-4-18-10/h1-2,5-6H,3-4H2,(H,16,17)

InChI Key

UYYOPONMZSOLSX-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)Br)C3=NC(=CN31)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 20 L 4-necked round-bottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of 9-Bromo-2-iodo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene (700 g, 1.79 mol, 1.00 equiv) in tetrahydrofuran (13 L), followed by the addition of EtMgBr (1400 mL) dropwise with stirring at −30° C. over 60 min. To the above an excess of CO2 (gas) was introduced in over 3 h at −78° C. The resulting solution was warmed to room temperature naturally. The pH value of the solution was adjusted to 3 with hydrogen chloride (2 mol/L). The precipitates were collected by filtration, washed with 2×100 mL of EA and dried in a vacuum oven to afford 410 g (74%) of 9-Bromo-4,5-dihydro-6-oxa-1,3a-diaza-benzo[e]azulene-2-carboxylic acid as a white solid.
Quantity
700 g
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1400 mL
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13 L
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